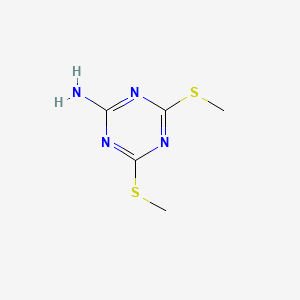

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine

Description

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family It is characterized by the presence of two methylsulfanyl groups attached to the triazine ring

Properties

IUPAC Name |

4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPFCRITPBZODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NC(=N1)N)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275177 | |

| Record name | 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30358-19-1 | |

| Record name | 4,6-Bis(methylthio)-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30358-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 100281 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030358191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dimethylthio-1,3,5-triazine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at Methylsulfanyl Groups

The methylsulfanyl groups can act as leaving groups under nucleophilic substitution conditions. For example:

-

Reaction with amines : Replacement of -SMe with amino groups under alkaline conditions.

-

Reaction with alkoxides : Formation of ether derivatives via displacement of sulfur.

Example Reaction Pathway

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Ethylamine, KOH, reflux | 4,6-Diamino-1,3,5-triazin-2-amine | |

| Sodium methoxide, DMSO, 80°C | 4,6-Dimethoxy-1,3,5-triazin-2-amine |

Key Insight : The methylsulfanyl groups are less reactive than halides but can participate in nucleophilic substitutions under forcing conditions.

Oxidation Reactions

The sulfur atoms in methylsulfanyl groups are susceptible to oxidation, forming sulfoxides or sulfones:

-

Controlled oxidation (e.g., H₂O₂, NaIO₄) yields sulfoxides.

-

Strong oxidation (e.g., KMnO₄, HNO₃) yields sulfones.

Oxidation Outcomes

| Oxidizing Agent | Product | Selectivity |

|---|---|---|

| H₂O₂, AcOH | 4,6-Bis(methylsulfinyl)-1,3,5-triazin-2-amine | Sulfoxide |

| KMnO₄, H₂SO₄ | 4,6-Bis(methylsulfonyl)-1,3,5-triazin-2-amine | Sulfone |

This reactivity aligns with sulfur oxidation patterns in similar triazine derivatives .

Reactions at the Amine Group

The primary amine at position 2 undergoes typical amine reactions:

-

Acylation : Formation of amides with acyl chlorides.

-

Alkylation : Formation of secondary or tertiary amines.

-

Schiff base formation : Condensation with aldehydes/ketones.

Reported Derivatives

Note : Alkylation often requires protecting the amine to avoid over-reaction .

Ring Functionalization

The electron-deficient triazine ring can undergo electrophilic substitution or coordination:

-

Metal coordination : Acts as a ligand for transition metals (e.g., Cu, Pd).

-

Electrophilic attack : Limited due to electron-withdrawing substituents.

Complexation Example

| Metal Salt | Complex Formed | Stability |

|---|---|---|

| CuCl₂ | [Cu(C₆H₈N₄S₂)Cl₂] | Stable in DMSO |

Such complexes are explored in catalysis and medicinal chemistry .

Cross-Coupling Reactions

While direct cross-coupling is rare due to the lack of halides, pre-functionalized derivatives (e.g., brominated triazines) enable Suzuki-Miyaura or Buchwald-Hartwig couplings.

Hypothetical Pathway

-

Bromination at position 2 (replacing -NH₂ with Br).

-

Suzuki coupling with aryl boronic acids.

Biological Interactions

Though not a classical reaction, the compound’s bioactivity involves non-covalent interactions:

-

Enzyme inhibition : Competitive binding to ATP pockets (e.g., EGFR, PI3K) .

-

DNA intercalation : Planar triazine ring stacking with DNA bases .

Reported IC₅₀ Values

| Target Enzyme | IC₅₀ (μM) | Cell Line |

|---|---|---|

| EGFR-TK | 0.09–0.18 | HCT-116 |

| PI3K/mTOR | <10 nM | MDA-MB-231 |

Degradation Pathways

Scientific Research Applications

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the production of herbicides, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Simetryn: A triazine herbicide with similar structural features but different substituents.

Ametryn: Another triazine herbicide with different substituents but similar core structure.

Uniqueness: 4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties compared to other triazines. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity through various studies, highlighting its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has a molecular formula of C7H12N4S2 and features two methylsulfanyl groups attached to a triazine ring. This configuration is critical as it influences the compound's reactivity and biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon Cancer) | 3.6 - 5.0 | |

| MCF-7 (Breast Cancer) | 4.5 - 7.5 | |

| HeLa (Cervical Cancer) | 5.5 - 11.0 |

These values indicate that the compound exhibits potent cytotoxic activity across different cancer types.

The mechanism underlying the cytotoxic effects involves several pathways:

- Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner. This was demonstrated through cell cycle analysis after treatment with varying concentrations of the compound .

- Apoptosis Induction : It triggers apoptosis in both wild-type and mutant p53 cells, suggesting a broad applicability in targeting different cancer genotypes .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the triazine ring significantly affect biological activity. For instance:

- Compounds with phenylpiperazinyl substituents showed enhanced activity compared to those with simpler substituents.

- The presence of hydrophobic groups correlated positively with increased cytotoxicity against HCT-116 cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical settings:

- In Vitro Studies : A study assessed the compound's effects on HCT-116 and MCF-7 cells using an MTT assay. Results indicated significant reductions in cell viability at concentrations as low as 3.6 µM for HCT-116 cells .

- Mechanistic Studies : Further investigations using Western blot analysis revealed that treatment with this compound resulted in decreased phosphorylation of key proteins involved in cell survival pathways, such as AKT .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4,6-bis(methylsulfanyl)-1,3,5-triazin-2-amine derivatives, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves solvent-free interactions between nitriles and guanidine derivatives or one-pot cotrimerization of aromatic nitriles with guanidine. For example, derivatives with methylsulfanyl groups are synthesized via cyclocondensation, achieving yields between 26%–62% depending on substituents. Optimization requires adjusting stoichiometry, reaction time, and solvent choice (e.g., ethanol for recrystallization) .

Q. How are structural and purity characteristics of this compound derivatives validated experimentally?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions and purity. Melting points (e.g., 170–228°C for triazine derivatives) and elemental analysis further validate structural integrity. For example, NMR shifts at δ 2.5–3.0 ppm confirm methylsulfanyl groups, while aromatic protons appear between δ 6.8–8.2 ppm .

Q. What are the key structural features influencing the physical properties of this compound?

- Methodological Answer : The methylsulfanyl groups at positions 4 and 6 enhance electron-withdrawing effects, stabilizing the triazine core. Substituent polarity (e.g., trifluoromethyl groups) increases melting points (>220°C) and solubility in polar aprotic solvents. Molecular weight (170.24 g/mol) and logP values can be predicted via computational tools like PubChem .

Advanced Research Questions

Q. How do amine exchange reactions modify the reactivity of this compound, and what products are formed?

- Methodological Answer : The methylsulfanyl groups undergo nucleophilic substitution with amino acids or heterocyclic amines, forming functionalized triazines. For instance, replacing methylsulfanyl with indoline or piperidine groups alters bioactivity. Reaction monitoring via TLC and HPLC-MS is critical to track intermediate formation .

Q. What computational approaches are used to predict electronic properties and reaction pathways for this compound?

- Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculate frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra. These models correlate with experimental NMR and UV data, aiding in predicting regioselectivity in substitution reactions . Advanced software (e.g., Gaussian) optimizes geometries and simulates reaction mechanisms .

Q. How can contradictions in biological activity data among triazine derivatives be resolved?

- Methodological Answer : Discrepancies arise from substituent effects (e.g., electron-withdrawing vs. donating groups). Use 3D-QSAR models to map steric/electronic contributions to activity. For example, 4-fluoro-phenyl derivatives show higher antileukemic activity (IC₅₀ < 10 µM) than trifluoromethyl analogs, attributed to improved hydrogen bonding .

Q. What strategies improve data reproducibility in triazine derivative synthesis?

- Methodological Answer : Standardize protocols for solvent-free reactions and purification (e.g., column chromatography with silica gel). Employ design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Reproducible yields (>50%) are achievable with controlled N₂ atmospheres and anhydrous conditions .

Q. How can chemical software enhance research workflows for this compound?

- Methodological Answer : Tools like ChemDraw validate structures, while PubChem and DSSTox databases provide physicochemical data. Reaction path search algorithms (e.g., ICReDD’s quantum chemical methods) predict viable synthetic routes and optimize conditions, reducing trial-and-error experimentation .

Methodological Tables

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 170.24 g/mol | |

| Melting Point Range | 170–228°C | |

| Key NMR Shifts (¹H) | δ 2.5–3.0 (SCH₃), δ 6.8–8.2 (Ar-H) | |

| Synthetic Yield Optimization | DoE-guided solvent-free reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.